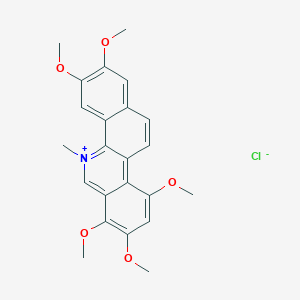
Sanguilutine Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sanguilutine Chloride can be synthesized through the treatment of sanguilutine with hydrochloric acid . The process involves dissolving sanguilutine in water and making the solution alkaline with saturated aqueous sodium carbonate. The addition of aqueous sodium cyanide to the solution yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of sanguilutine from the rhizomes of Sanguinaria canadensis, followed by its conversion to the chloride form using hydrochloric acid . This method ensures the compound’s purity and consistency for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sanguilutine Chloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as sodium cyanide or sodium methoxide.
Major Products Formed
The major products formed from these reactions include 6-hydroxy-5,6-dihydrosanguilutine and bis[6-(5,6-dihydrosanguilutinyl)] ether .
Applications De Recherche Scientifique
Sanguilutine Chloride has a wide range of scientific research applications:
Mécanisme D'action
Sanguilutine Chloride exerts its effects through multiple molecular targets and pathways. It interacts with DNA and proteins, leading to the induction of apoptosis and cell cycle arrest . The compound also activates the RIP1 pathway, resulting in the formation of the Ripoptosome complex, which leads to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sanguinarine: Another benzophenanthridine alkaloid with similar antimicrobial and anticancer properties.
Chelerythrine: Known for its anti-inflammatory and anticancer activities.
Sanguirubine: Exhibits similar biological activities but with variations in effective doses.
Chelilutine: Shares similar physiological activities with Sanguilutine Chloride.
Uniqueness
This compound is unique due to its specific molecular interactions and the formation of distinct reaction products such as bis[6-(5,6-dihydrosanguilutinyl)] ether . Its ability to activate the RIP1 pathway and induce apoptosis through the Ripoptosome complex sets it apart from other similar compounds .
Propriétés
Numéro CAS |
55950-34-0 |
|---|---|
Formule moléculaire |
C23H24ClNO5 |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride |
InChI |
InChI=1S/C23H24NO5.ClH/c1-24-12-16-21(19(27-4)11-20(28-5)23(16)29-6)14-8-7-13-9-17(25-2)18(26-3)10-15(13)22(14)24;/h7-12H,1-6H3;1H/q+1;/p-1 |
Clé InChI |
KJBKHTCSMPUQCR-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
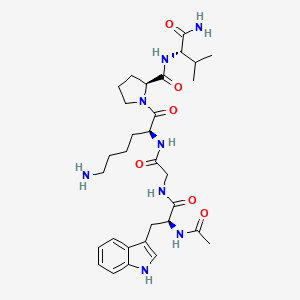
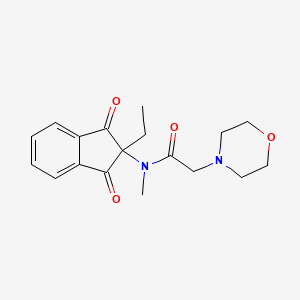
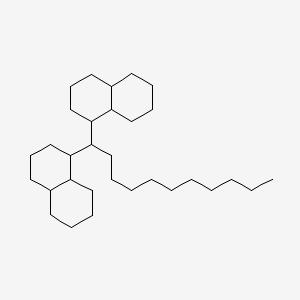
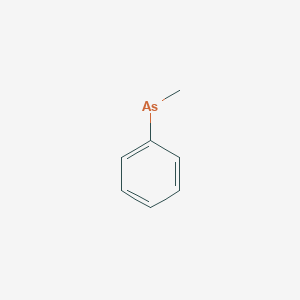
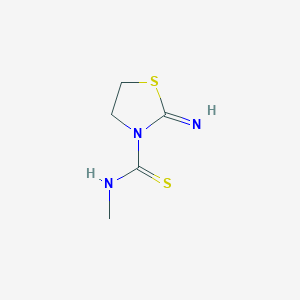
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
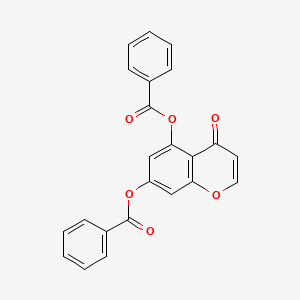
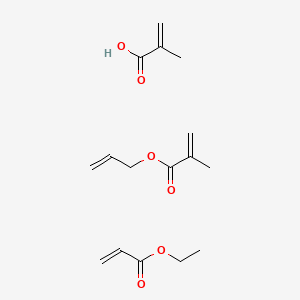
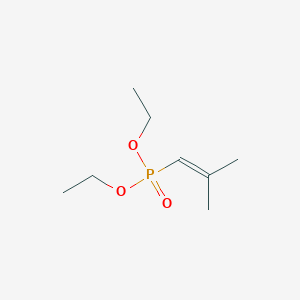
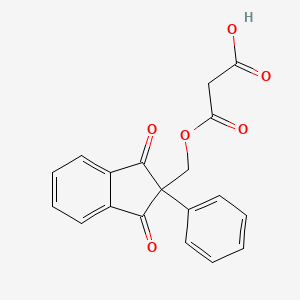
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
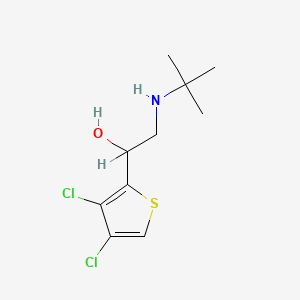
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)
